

# "Pyrrole-d5" CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pyrrole-d5**  
Cat. No.: **B099909**

[Get Quote](#)

## In-Depth Technical Guide to Pyrrole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyrrole-d5**, a deuterated form of pyrrole, covering its fundamental properties, applications, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds.

## Core Properties of Pyrrole-d5

**Pyrrole-d5**, also known as 1,2,3,4,5-pentadeuteriopyrrole, is a stable isotope-labeled version of pyrrole where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.

## Quantitative Data Summary

The key quantitative data for **Pyrrole-d5** are summarized in the table below for easy reference and comparison.

| Property          | Value                           |
|-------------------|---------------------------------|
| CAS Number        | 18430-85-8                      |
| Molecular Formula | C <sub>4</sub> D <sub>5</sub> N |
| Molecular Weight  | 72.12 g/mol                     |
| Synonyms          | 1,2,3,4,5-pentadeuteriopyrrole  |
| Isotopic Purity   | Typically ≥98 atom % D          |

## Applications in Research and Drug Development

The pyrrole scaffold is a fundamental structural motif in a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities.<sup>[1]</sup> Consequently, the study of pyrrole-containing compounds is crucial in drug discovery and development.

**Pyrrole-d5** primarily serves as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis.<sup>[2]</sup> This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus minimizing variability and leading to more accurate and precise results.<sup>[2]</sup>

## Experimental Protocols

### Protocol: Quantification of Pyrrole in a Biological Matrix using Pyrrole-d5 as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of pyrrole in a biological matrix (e.g., plasma) using **Pyrrole-d5** as an internal standard. This method can be adapted and optimized for specific applications and instrumentation.

#### 1. Materials and Reagents

- Pyrrole (analytical standard)

- **Pyrrole-d5** (internal standard)
- LC-MS grade methanol, acetonitrile, and water
- Formic acid
- Protein precipitation solvent (e.g., acetonitrile)
- Biological matrix (e.g., human plasma)

## 2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of pyrrole and **Pyrrole-d5** in methanol.
- Working Solutions: Prepare serial dilutions of the pyrrole stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (ISWS): Dilute the **Pyrrole-d5** stock solution with methanol to achieve a final concentration of 50 ng/mL.

## 3. Sample Preparation

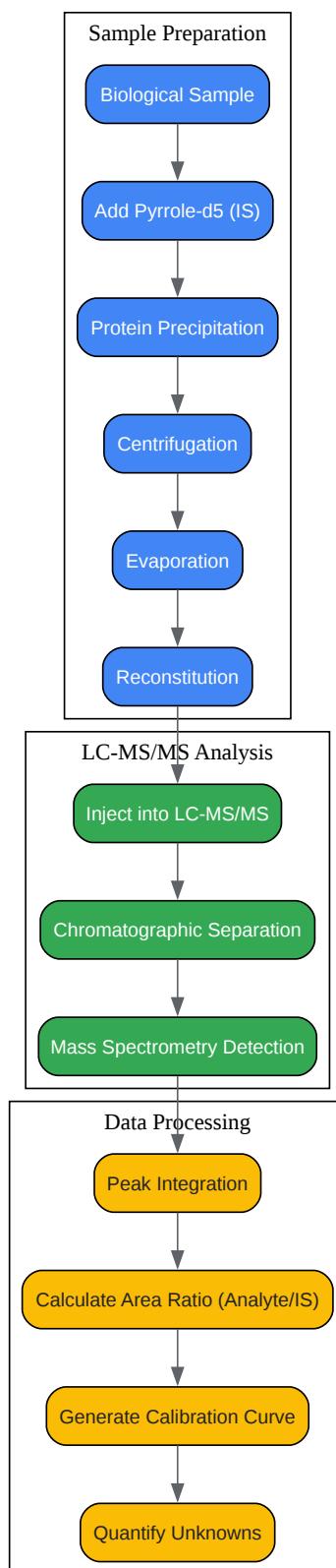
- Aliquot 100  $\mu$ L of the biological sample (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.
- Add 20  $\mu$ L of the Internal Standard Working Solution (containing **Pyrrole-d5**) to each tube.
- Add 300  $\mu$ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.

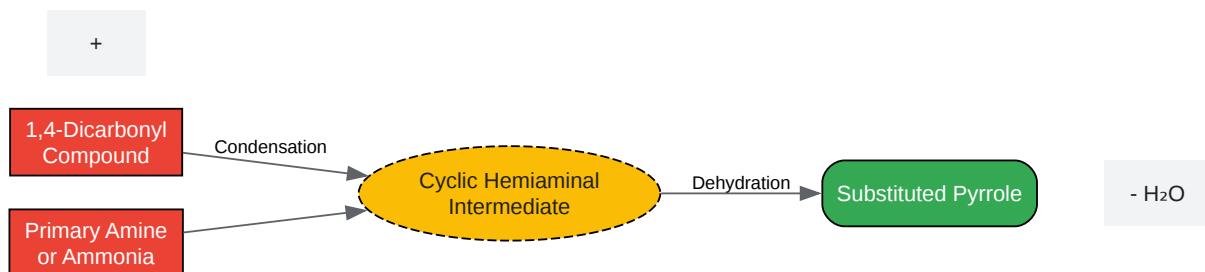
#### 4. LC-MS/MS Analysis

- Liquid Chromatography:
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A suitable gradient to ensure separation of pyrrole from matrix components.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu\text{L}$ .
- Tandem Mass Spectrometry:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Pyrrole: Precursor ion (Q1) m/z 68.1 → Product ion (Q3) m/z (to be determined experimentally).
    - **Pyrrole-d5**: Precursor ion (Q1) m/z 73.1 → Product ion (Q3) m/z (to be determined experimentally).
  - Optimize source and collision parameters for maximum signal intensity.

#### 5. Data Analysis


- Quantification is based on the ratio of the peak area of the analyte (pyrrole) to that of the internal standard (**Pyrrole-d5**).
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of unknown samples is then determined from

this curve.


## Visualizations

### Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for quantitative analysis and a representative synthetic pathway for pyrrole derivatives.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for quantitative analysis using an internal standard.



[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for the Paal-Knorr synthesis of pyrroles.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. ["Pyrrole-d5" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099909#pyrrole-d5-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b099909#pyrrole-d5-cas-number-and-molecular-weight)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)